molecular formula C19H26O2 B14010769 5alpha-Androst-1-ene-3,17-dione

5alpha-Androst-1-ene-3,17-dione

Cat. No.: B14010769
M. Wt: 286.4 g/mol
InChI Key: WJIQCDPCDVWDDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5alpha-Androst-1-ene-3,17-dione can be synthesized through various chemical methods. One common approach involves the reduction of 4-androstenedione using specific reducing agents to yield the 5alpha-reduced isomer .

Industrial Production Methods: In industrial settings, this compound is often produced from phytosterols. This process involves the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum. The conversion efficiency is enhanced by supplying nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androst-1-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5alpha-androstane-3,17-dione, while reduction can produce 5alpha-androstane-3,17-diol .

Scientific Research Applications

5alpha-Androst-1-ene-3,17-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5alpha-Androst-1-ene-3,17-dione involves its conversion to 1-testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth, protein synthesis, and other anabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific 5alpha-reduced structure, which allows it to act as a prohormone for 1-testosterone. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activity .

Properties

IUPAC Name

10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQCDPCDVWDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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